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Compound of Interest

Compound Name: Sofosbuvir impurity M

Cat. No.: B8082611 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigation into

Sofosbuvir impurity M, a process-related impurity encountered during the synthesis of the

direct-acting antiviral agent, Sofosbuvir. This document outlines the known chemical properties,

analytical detection methods, and relevant biological pathways associated with Sofosbuvir.

Detailed experimental protocols are provided for key analytical techniques, and logical

workflows are visualized to aid in understanding.

Introduction to Sofosbuvir and Its Impurities
Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection.[1] As

a nucleotide analog prodrug, it is metabolized in the liver to its active triphosphate form, which

inhibits the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.

[1][2] The complex synthesis of Sofosbuvir can lead to the formation of various process-related

impurities, which must be identified, quantified, and controlled to ensure the safety and efficacy

of the final drug product.

Sofosbuvir impurity M is a diastereoisomer of Sofosbuvir that is formed during the

manufacturing process.[3] Understanding its chemical and biological properties is crucial for

quality control and regulatory compliance.

Chemical and Physical Properties
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Sofosbuvir impurity M is a well-characterized pharmaceutical impurity. Its fundamental

properties are summarized in the table below.

Property Value Reference

Chemical Name

propan-2-yl 2-[[[5-(2,4-

dioxopyrimidin-1-yl)-3,4-

dihydroxy-4-methyloxolan-2-

yl]methoxy-

phenoxyphosphoryl]amino]pro

panoate

[3]

CAS Number 2095551-10-1 [3][4]

Molecular Formula C22H30N3O10P [3][4]

Molecular Weight 527.46 g/mol [3][4]

Classification
Nucleoside analog impurity,

Diastereoisomer of Sofosbuvir
[3]

Analytical Investigation: Detection and
Quantification
High-Performance Liquid Chromatography (HPLC) is the primary technique for the detection

and quantification of Sofosbuvir impurity M in the bulk drug substance and finished

pharmaceutical products. A validated reverse-phase HPLC (RP-HPLC) method has been

established for this purpose.

Quantitative Data from RP-HPLC Analysis
The following table summarizes the key parameters from a validated RP-HPLC method for the

analysis of Sofosbuvir and a related phosphoryl impurity, believed to be Impurity M.[5][6]
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Parameter Sofosbuvir Sofosbuvir Impurity M

Retention Time (min) 3.674 5.704

Limit of Detection (LOD) 0.01% (0.04 µg) 0.03% (0.12 µg)

Limit of Quantification (LOQ) 0.50% (0.125 µg) 1.50% (0.375 µg)

Experimental Protocol: RP-HPLC Method
This protocol details the validated RP-HPLC method for the separation and quantification of

Sofosbuvir and Impurity M.[5][6]

Objective: To determine the purity of Sofosbuvir and quantify the level of Impurity M.

Materials:

Sofosbuvir reference standard and sample

Acetonitrile (HPLC grade)

Trifluoroacetic acid (TFA)

Water (HPLC grade)

Instrumentation:

HPLC system with UV detector

Agilent Eclipse XDB-C18 column (4.6 x 250 mm, 5 µm particle size)[5][6]

Data acquisition and processing software

Chromatographic Conditions:

Mobile Phase: A 50:50 (v/v) mixture of 0.1% Trifluoroacetic Acid in water and Acetonitrile.[5]

[6]

Flow Rate: 1.0 mL/min[5][6]
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Column Temperature: Ambient

Detection Wavelength: 260 nm[5][6]

Injection Volume: 10 µL (representative)

Procedure:

Mobile Phase Preparation: Prepare the mobile phase by mixing equal volumes of 0.1% TFA

in water and acetonitrile. Degas the mobile phase before use.

Standard Solution Preparation: Accurately weigh and dissolve the Sofosbuvir reference

standard in the mobile phase to achieve a known concentration (e.g., 400 µg/mL).

Sample Solution Preparation: Accurately weigh and dissolve the Sofosbuvir sample in the

mobile phase to achieve a similar concentration to the standard solution.

System Suitability: Equilibrate the column with the mobile phase until a stable baseline is

achieved. Inject the standard solution multiple times to verify system suitability parameters

(e.g., retention time repeatability, peak asymmetry, theoretical plates).

Analysis: Inject the sample solution and record the chromatogram.

Data Processing: Identify and integrate the peaks corresponding to Sofosbuvir and Impurity

M based on their retention times. Calculate the percentage of Impurity M relative to the

Sofosbuvir peak area.

Structural Characterization (Exemplar Protocols)
While specific NMR and mass spectrometry data for Sofosbuvir Impurity M are not readily

available in the public domain, the following protocols for the characterization of Sofosbuvir

degradation products serve as a detailed guide for the types of experiments required for

structural elucidation of such impurities.[4][7]

Experimental Protocol: NMR Spectroscopy
Objective: To obtain detailed structural information (¹H, ¹³C, ³¹P) of an isolated Sofosbuvir-

related impurity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/27257162/
https://pubmed.ncbi.nlm.nih.gov/36223954/
https://www.benchchem.com/product/b8082611?utm_src=pdf-body
https://www.scirp.org/journal/paperinformation?paperid=71906
https://scispace.com/pdf/identification-isolation-and-structure-confirmation-of-3r9vanaxc3.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8082611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation:

NMR Spectrometer (e.g., 400 MHz)[4]

NMR tubes

Procedure:

Sample Preparation: Dissolve a purified sample of the impurity (typically 2-5 mg) in a

suitable deuterated solvent (e.g., DMSO-d₆).[4]

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum.

³¹P NMR Acquisition: Acquire a proton-decoupled phosphorus-31 NMR spectrum.[3]

2D NMR (HSQC, HMBC): Perform two-dimensional NMR experiments such as

Heteronuclear Single Quantum Coherence (HSQC) to determine one-bond proton-carbon

correlations and Heteronuclear Multiple Bond Correlation (HMBC) to establish long-range (2-

3 bond) correlations. These are crucial for assigning complex structures.[4]

D₂O Exchange: To identify exchangeable protons (e.g., -OH, -NH), add a drop of D₂O to the

NMR tube and re-acquire the ¹H NMR spectrum.[4]

Data Processing: Process the spectra using appropriate software to assign chemical shifts

(δ) and coupling constants (J). Compare the data with the spectrum of Sofosbuvir to identify

structural differences.

Experimental Protocol: High-Resolution Mass
Spectrometry (HRMS)
Objective: To determine the accurate mass and elemental composition of an isolated

Sofosbuvir-related impurity.

Instrumentation:
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High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) coupled with an appropriate

ionization source (e.g., Electrospray Ionization - ESI).[4]

Procedure:

Sample Preparation: Prepare a dilute solution of the purified impurity in a suitable solvent

(e.g., methanol or acetonitrile/water).

Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or

through an LC system.

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For

fragmentation studies (MS/MS), select the parent ion of interest and subject it to collision-

induced dissociation (CID).

Data Analysis: Determine the accurate mass of the protonated or deprotonated molecule

([M+H]⁺ or [M-H]⁻). Use the accurate mass to calculate the elemental formula. Analyze the

fragmentation pattern to confirm the structure and identify key functional groups.

Biological Context: Sofosbuvir's Metabolic
Activation Pathway
Sofosbuvir is a prodrug that must be metabolized within hepatocytes to its pharmacologically

active form, GS-461203 (a uridine analog triphosphate).[2] This multi-step enzymatic

conversion is essential for its antiviral activity. The presence of impurities could potentially

interfere with this pathway, although Impurity M is primarily studied for its impact on the purity

and stability of the drug product rather than for direct biological activity.[3]
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Caption: Metabolic activation pathway of Sofosbuvir within hepatocytes.
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The workflow for isolating and characterizing a process-related impurity like Sofosbuvir
impurity M follows a logical progression from detection to structural confirmation.

Bulk Drug
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Analytical Method
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Impurity Detection
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Preparative HPLC
for Impurity Isolation

If impurity > threshold
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Caption: General workflow for the isolation and characterization of impurities.
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Conclusion
Sofosbuvir impurity M is a known process-related impurity that can be effectively monitored

and controlled using a validated RP-HPLC method. While its biological activity is considered

negligible, its presence is a critical quality attribute of the Sofosbuvir drug substance. This

guide provides the foundational analytical protocols and biological context necessary for

researchers and drug development professionals engaged in the study of Sofosbuvir and its

related substances. The provided experimental workflows for structural elucidation, though

exemplified with degradation products, are directly applicable to the comprehensive

characterization of Impurity M, should an isolated sample be obtained.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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